N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS: 865288-21-7) is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 5-chlorothiophen-2-yl group and a 5-nitrothiophene-2-carboxamide moiety. Its molecular formula is C₁₁H₅ClN₄O₄S₂, with a molecular weight of 356.76 g/mol . The compound is commercially available at 90% purity for research purposes, with synthesis protocols likely involving carbodiimide-mediated coupling (e.g., HATU/DIEA in DMF) followed by chromatographic purification, as seen in structurally related analogs .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClN4O4S2/c12-7-3-1-6(21-7)10-14-15-11(20-10)13-9(17)5-2-4-8(22-5)16(18)19/h1-4H,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZZYQSEIDQRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Compound Overview
- Chemical Name : N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Molecular Formula : C11H5ClN4O4S2
- Molecular Weight : 356.76 g/mol
- CAS Number : 865288-21-7
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against various viral pathogens. Notably, it has shown promising activity against the pandemic influenza virus A/Puerto Rico/8/34 (H1N1).
- Screening Studies :
- The compound was subjected to systematic screening using cell-based assays to evaluate its inhibitory effects on the influenza virus.
- Molecular docking studies indicated strong binding interactions with viral RNA polymerase PB1-PB2 subunits, suggesting a mechanism of action that inhibits viral replication.
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- In Vitro Studies :
The biological activities of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition :
- The compound may inhibit key enzymes involved in viral replication and bacterial cell wall synthesis.
- Inflammatory Pathways :
Pharmacokinetic Properties
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate:
| Property | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Wide tissue distribution |
| Metabolism | Hepatic metabolism |
| Excretion | Primarily renal |
| Toxicity | Low toxicity observed in preliminary studies |
ADMET Profiling
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling indicates favorable characteristics for drug-like properties:
- Absorption : The compound shows good absorption characteristics.
- Distribution : It exhibits a wide distribution in biological tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Mainly excreted through renal pathways.
- Toxicity : Preliminary studies indicate low cytotoxicity at therapeutic concentrations.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide:
-
Antiviral Efficacy :
- A study demonstrated that derivatives of this compound inhibit viral replication effectively in vitro.
- Antibacterial Studies :
- Inflammatory Response Modulation :
Comparison with Similar Compounds
Substituent Variations in Oxadiazole-Thiophene Carboxamides
Key Observations :
- Electron-Withdrawing vs.
- Heterocyclic Core : Replacing the thiazole ring (as in ) with 1,3,4-oxadiazole reduces molecular weight and alters electronic properties, possibly improving membrane permeability .
- Chlorine vs. Fluorine : The 5-chlorothiophene group in the target compound may confer greater lipophilicity than fluorine-containing analogs (e.g., ), influencing pharmacokinetic properties like absorption and distribution.
Pharmacological Implications (Inferred from Structural Analogs)
For example:
- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (99.05% purity) showed potent activity against Gram-positive bacteria, attributed to nitro group-mediated disruption of bacterial membrane integrity .
- N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl) derivatives have been explored as antifungal agents, with structural similarity to fluconazole analogs .
Q & A
Q. What synthetic strategies are recommended for preparing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide?
The synthesis typically involves cyclocondensation of thiophene-carboxylic acid derivatives with hydrazides. For example:
- Step 1 : React 5-nitrothiophene-2-carboxylic acid with thiosemicarbazide under reflux in POCl₃ to form the oxadiazole ring.
- Step 2 : Couple the intermediate with 5-chlorothiophene-2-carbaldehyde via nucleophilic substitution. Purity is optimized using column chromatography (silica gel, ethyl acetate/hexane). Cross-validate yields via HPLC and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nitro-group orientation. For example, nitro groups in thiophene rings show distinct deshielding in ¹H NMR (~δ 8.5–9.0 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm planar oxadiazole-thiophene conjugation (bond angles ~120°) .
- FT-IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .
Q. How should researchers address contradictions in spectral data during characterization?
Discrepancies (e.g., unexpected NOE correlations in NMR) require:
- Multi-technique validation : Compare XRD data with DFT-calculated geometries to resolve stereochemical ambiguities.
- Dynamic studies : Use variable-temperature NMR to assess conformational flexibility of the oxadiazole ring .
Advanced Research Questions
Q. What methodologies are suitable for evaluating its biological activity in vitro?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
- Cellular uptake studies : Use confocal microscopy with fluorescently tagged analogs to track subcellular localization.
- Dose-response curves : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .
Q. How can mechanistic studies elucidate its reactivity in nucleophilic substitution reactions?
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G*) to map transition states and charge distribution on the oxadiazole ring.
- Kinetic isotope effects : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
Q. What experimental designs are recommended to assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C (heating rate: 10°C/min) .
Q. How can regioselectivity challenges in functionalizing the oxadiazole ring be addressed?
- Directing group strategies : Introduce electron-withdrawing substituents (e.g., nitro groups) to bias electrophilic aromatic substitution.
- Cross-coupling optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura reactions with aryl boronic acids .
Q. What advanced spectral techniques resolve ambiguities in nitro-group orientation?
- 2D NOESY NMR : Detect spatial proximity between nitro groups and adjacent protons.
- Single-crystal XRD : Compare experimental bond lengths (C–NO₂ ~1.47 Å) with DFT-optimized geometries .
Q. How do stereoisomers or tautomeric forms impact its pharmacological profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
